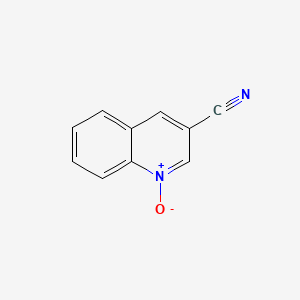

![molecular formula C88H112O8 B1213687 4-tert-ブチルカリックス[8]アレーン CAS No. 68971-82-4](/img/structure/B1213687.png)

4-tert-ブチルカリックス[8]アレーン

説明

Synthesis Analysis

4-tert-Butylcalix[8]arene is synthesized through well-established protocols that involve the condensation of p-tert-butylphenol with formaldehyde under basic conditions. This process typically results in a mixture of calixarenes of different ring sizes, from which 4-tert-Butylcalix[8]arene can be isolated through various purification techniques. Advances in synthetic methodologies have allowed for the preparation of 4-tert-Butylcalix[8]arene derivatives with functional groups attached to the upper or lower rims, broadening their applicability.

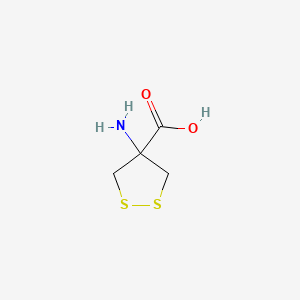

Molecular Structure Analysis

The molecular structure of 4-tert-Butylcalix[8]arene is characterized by its large, flexible cavity, which can adopt various conformations such as the cone, partial cone, 1,3-alternate, and 1,2-alternate, depending on the conditions and modifications on the molecule. This conformational flexibility is crucial for its ability to bind various guest molecules, making it an excellent candidate for building supramolecular assemblies.

Chemical Reactions and Properties

4-tert-Butylcalix[8]arene participates in a wide range of chemical reactions, including alkylation, acylation, and sulfonation, which modify its solubility, binding affinity, and overall physical and chemical properties. Its chemistry is rich and diverse, allowing for the creation of complex molecular systems with specific functions, such as selective ion receptors, catalysts, and sensors.

Physical Properties Analysis

The physical properties of 4-tert-Butylcalix[8]arene, such as solubility, melting point, and thermal stability, are influenced by its molecular structure and the nature of substituents attached to it. These properties are critical in determining its applicability in various fields, including material science, where it serves as a building block for the construction of novel materials.

Chemical Properties Analysis

4-tert-Butylcalix[8]arene exhibits remarkable chemical properties, including the ability to form stable inclusion complexes with various organic and inorganic guests. Its large, hydrophobic cavity and flexible conformation enable it to encapsulate molecules of suitable size and shape, leading to applications in molecular recognition, separation processes, and drug delivery systems.

- Pseudopolymorphism of aliphatic amine/4-tert-butylcalix[4]arene inclusion compounds (Brown et al., 2006)

- p-tert-Butylcalix[8]arene: an extremely versatile platform for cluster formation (Taylor et al., 2012)

- Two Mn(II)(2)Ln(III)(4) hexanuclear compounds of p-tert-butylsulfinylcalix[4]arene (2009)

- p-tert-Butylcalix[6]arene hexacarboxylic acid conformational switching and octahedral coordination with Pb(II) and Sr(II) (Adhikari et al., 2014).

科学的研究の応用

光触媒水分割

4-tert-ブチルカリックス[8]アレーン: は、光触媒水分割において潜在的な可能性を示すチタンオキソクラスター(TOC)の合成に使用されてきました。 この化合物をTOCに組み込むことで、光電性能を向上させることができ、水分割による水素生成に適しています .

太陽電池

4-tert-ブチルカリックス[8]アレーンでチタンオキソクラスターを修飾すると、光吸収と安定性が向上する可能性があります。 これにより、TOCは太陽電池での応用に価値があり、より効率的なエネルギー変換に貢献できます .

光触媒による汚染物質の分解

研究によると、4-tert-ブチルカリックス[8]アレーンで機能化された材料は、汚染物質の光触媒分解に効果的である可能性があります。 このアプリケーションは、環境浄化と廃水処理に不可欠です .

光触媒有機合成

この化合物は、光照射下で複雑な有機分子の構築を支援できる光触媒有機合成で有望であることが示されています。 このプロセスは、医薬品やその他の貴重な化学物質を生成するために有益です .

CO2削減

CO2削減の分野では、4-tert-ブチルカリックス[8]アレーンベースの材料は、触媒として機能してCO2を有用な有機化合物に変換し、温室効果ガスの排出量を削減することで気候変動対策に貢献します .

近赤外光吸収

4-tert-ブチルカリックス[8]アレーン: は、強い近赤外光吸収を持つ混合原子価ナノクラスターを支持するために使用されてきました。 これらの材料は、非侵襲的医療画像診断と光熱療法に潜在的な用途があります .

抗菌および抗バイオフィルム活性

4-tert-ブチルカリックス[8]アレーンの誘導体が合成され、抗菌および抗バイオフィルム活性について評価されています。 これらの化合物は、薬剤耐性菌感染症に対する新しい治療法につながる可能性があります .

配位化学

この化合物はさまざまな金属と結合する能力があるため、配位化学において重要な役割を果たしています。 常磁性遷移金属イオンおよびランタノイド金属イオンと錯体を形成することができ、これらはユニークな構造的および磁気的特性を持つ多金属クラスターを作成するために興味深いものです .

作用機序

Target of Action

The primary targets of 4-tert-Butylcalix8arene are paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals . This makes it a versatile supramolecular platform that has found widespread use across many research areas .

Mode of Action

4-tert-Butylcalix8arene interacts with its targets through binding . The compound’s tetraphenolic lower-rim in the cone conformation allows it to bind a variety of paramagnetic transition and lanthanide metals . This interaction results in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .

Biochemical Pathways

The exact biochemical pathways affected by 4-tert-Butylcalix8The compound’s ability to bind paramagnetic transition and lanthanide metals suggests that it may influence pathways involving these metals . The downstream effects of these interactions could include changes in structural and magnetic properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-Butylcalix8Its molecular weight of 129783 suggests that it may have unique pharmacokinetic properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-tert-Butylcalix8arene’s action are largely dependent on its targets. By binding paramagnetic transition and lanthanide metals, the compound can influence the synthesis of polymetallic clusters . These clusters have fascinating structural and magnetic properties .

Action Environment

The action, efficacy, and stability of 4-tert-Butylcalix8arene can be influenced by various environmental factors. For instance, varying reactants, stoichiometries, and reaction or crystallisation conditions can affect the range of clusters that the compound can access . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5,11,17,23,29,35,41,47-octatert-butylnonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-49,50,51,52,53,54,55,56-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H112O8/c1-81(2,3)65-33-49-25-51-35-66(82(4,5)6)37-53(74(51)90)27-55-39-68(84(10,11)12)41-57(76(55)92)29-59-43-70(86(16,17)18)45-61(78(59)94)31-63-47-72(88(22,23)24)48-64(80(63)96)32-62-46-71(87(19,20)21)44-60(79(62)95)30-58-42-69(85(13,14)15)40-56(77(58)93)28-54-38-67(83(7,8)9)36-52(75(54)91)26-50(34-65)73(49)89/h33-48,89-96H,25-32H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZFZIXORGGLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=CC(=CC(=C6O)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)CC9=C(C(=CC(=C9)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H112O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1091551 | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68971-82-4 | |

| Record name | tert-Butylcalix[8]arene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68971-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonacyclo(43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43)hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068971824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68971-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol, 5,11,17,23,29,35,41,47-octakis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1091551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[8]arene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

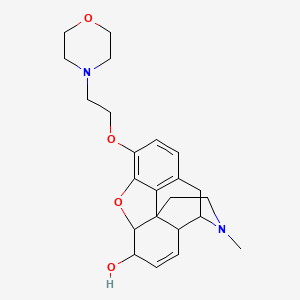

![1-[3-(3,4,5-Trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one](/img/structure/B1213604.png)

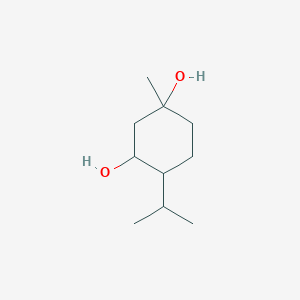

![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)

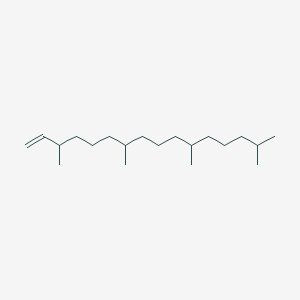

![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)

![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)